2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy
Description
2-Ethoxy-1-[[2’-[2-(trityl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of benzimidazole and features a tetrazole ring, which is often associated with biological activity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases .
Properties
CAS No. |
1796932-77-8 |
|---|---|
Molecular Formula |
C44H36N6O3 |
Molecular Weight |
696.811 |
IUPAC Name |
methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C44H36N6O3/c1-3-53-43-45-40-38(42(51)52-2)24-15-25-39(40)49(43)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-48-50(47-41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3 |
InChI Key |
GMLOSMKSNSOAIH-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC |
Synonyms |
2-Ethoxy-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-[[2’-[2-(trityl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-[[2’-[2-(trityl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Ethoxy-1-[[2’-[2-(trityl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its role in developing drugs for cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as angiotensin II receptors. By binding to these receptors, it can inhibit the effects of angiotensin II, leading to vasodilation and reduced blood pressure. This makes it a valuable compound in the treatment of hypertension .
Comparison with Similar Compounds
Similar Compounds
Candesartan: Another angiotensin II receptor antagonist with a similar structure.
Losartan: Shares the tetrazole ring and biphenyl moiety.
Valsartan: Also targets angiotensin II receptors but has a different side chain.
Uniqueness
What sets 2-Ethoxy-1-[[2’-[2-(trityl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy apart is its specific substitution pattern and the presence of the trityl group, which can influence its pharmacokinetic properties and biological activity .
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